molecular formula C24H29N5O8S B123725 Doxazosin methanesulfonate, (S)- CAS No. 156154-10-8

Doxazosin methanesulfonate, (S)-

Cat. No. B123725
M. Wt: 547.6 g/mol
InChI Key: VJECBOKJABCYMF-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doxazosin methanesulfonate, (S)- is a chemical compound used in scientific research for its ability to selectively block α1-adrenergic receptors. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Mechanism Of Action

Doxazosin methanesulfonate, (S)- acts as a competitive antagonist at α1-adrenergic receptors. It selectively blocks the binding of norepinephrine and other endogenous catecholamines to these receptors, which results in a decrease in their activation. This leads to a reduction in smooth muscle contraction and vasodilation, which has a number of physiological effects.

Biochemical And Physiological Effects

Doxazosin methanesulfonate, (S)- has been shown to have a number of biochemical and physiological effects. It has been shown to cause a decrease in blood pressure by blocking α1-adrenergic receptors in the vasculature. It has also been shown to have an effect on the sympathetic nervous system, causing a decrease in sympathetic activity. In addition, it has been shown to have an effect on the renin-angiotensin system, causing a decrease in plasma renin activity.

Advantages And Limitations For Lab Experiments

Doxazosin methanesulfonate, (S)- has a number of advantages and limitations for lab experiments. One of its main advantages is its selectivity for α1-adrenergic receptors, which allows for the investigation of the role of these receptors in various systems. However, its use is limited by its potential side effects, which can include hypotension, dizziness, and fatigue.

Future Directions

There are a number of potential future directions for the use of Doxazosin methanesulfonate, (S)- in scientific research. One potential direction is the investigation of its role in the treatment of hypertension and other cardiovascular diseases. Another potential direction is the investigation of its role in the treatment of anxiety and other psychiatric disorders. Additionally, there is potential for the development of new compounds based on the structure of Doxazosin methanesulfonate, (S)- that may have improved selectivity and efficacy.

Synthesis Methods

Doxazosin methanesulfonate, (S)- is synthesized through a multistep process that involves the conversion of 2,4-dichloro-1,3-benzodioxole to the corresponding hydrazide followed by reaction with 2-(4-amino-6,7-dimethoxyquinazolin-2-yl)phenol. The resulting product is then treated with methane sulfonic acid to form Doxazosin methanesulfonate, (S)-.

Scientific Research Applications

Doxazosin methanesulfonate, (S)- is widely used in scientific research to study the role of α1-adrenergic receptors in various physiological and pathological conditions. This compound has been shown to be effective in blocking α1-adrenergic receptors in a selective manner, which makes it a valuable tool for investigating the role of these receptors in different systems.

properties

CAS RN

156154-10-8

Product Name

Doxazosin methanesulfonate, (S)-

Molecular Formula

C24H29N5O8S

Molecular Weight

547.6 g/mol

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone;methanesulfonic acid

InChI

InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)/t20-;/m0./s1

InChI Key

VJECBOKJABCYMF-BDQAORGHSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)[NH3+])OC.CS(=O)(=O)[O-]

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)[NH3+])OC.CS(=O)(=O)[O-]

synonyms

Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]carbonyl]-, monomethanesulfonate

Origin of Product

United States

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